REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][NH:7]C(=O)C(F)(F)F)=[CH:4][C:3]=1[N+:16]([O-:18])=[O:17].Cl>CO>[ClH:1].[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][NH2:7])=[CH:4][C:3]=1[N+:16]([O-:18])=[O:17] |f:3.4|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was refluxed for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
Excess solvent was removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=C(C=C(C=C1)CN)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 221.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |